ELX-02 (disulfate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

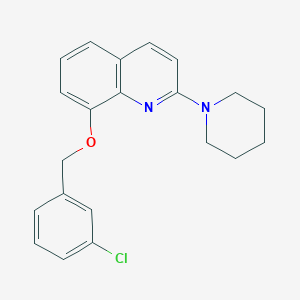

ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .

Synthesis Analysis

ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .

Applications De Recherche Scientifique

Overview of ELX-02 Disulfate

ELX-02 disulfate is an investigational synthetic eukaryotic ribosome–selective glycoside optimized as a translational read-through molecule. It is primarily being developed as a therapy for genetic diseases caused by nonsense mutations. These mutations result in prematurely truncated, non-functional proteins, and ELX-02 disulfate aims to overcome this by promoting the read-through of these mutations, thus enabling the production of full-length, functional proteins (Leubitz et al., 2019).

Application in Genetic Diseases

Cystic Fibrosis and Nephropathic Cystinosis : ELX-02 disulfate is being explored as a therapeutic option for genetic diseases like cystic fibrosis (CF) and nephropathic cystinosis. These diseases are often caused by nonsense mutations, and ELX-02 has shown potential in promoting the read-through of these mutations, thus facilitating the production of functional proteins. Clinical trials have indicated that ELX-02 is well-tolerated, with no reported treatment-related serious adverse events or deaths (Kerem, 2020).

Application in Nonsense Mutation-mediated Diseases : The potential of ELX-02 disulfate extends to a range of diseases resulting from nonsense alleles. Studies have shown that ELX-02 can significantly promote the read-through of premature stop codons, thereby restoring the production of full-length proteins necessary for normal cellular functions. This indicates its therapeutic utility in a variety of genetic disorders caused by nonsense mutations (Crawford et al., 2020).

Pharmacokinetics and Safety Profile

Pharmacokinetics : ELX-02 disulfate exhibits dose-dependent pharmacokinetics with rapid absorption and elimination in the human body. The compound is primarily excreted through urine, mostly in an unchanged form. These pharmacokinetic properties support its safety and efficacy in treating genetic diseases caused by nonsense mutations (Leubitz et al., 2019).

Safety and Tolerability : In clinical studies involving healthy subjects, ELX-02 disulfate was found to be safe and well-tolerated. The safety profile, including a lack of severe or serious drug-related adverse events, positions it as a promising candidate for further clinical development and evaluation in patients with genetic diseases caused by nonsense mutations (Leubitz et al., 2021).

Mécanisme D'action

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

Orientations Futures

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVCSNIMZZOIT-BPQPGTHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N4O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ELX-02 (disulfate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)

![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)